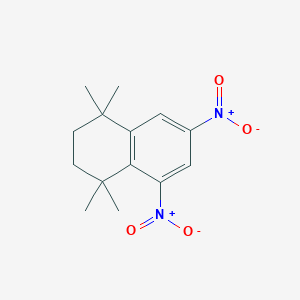
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with the molecular formula C14H18N2O4 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,1,4,4-Tetramethyl-5,7-diamino-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,7-Dimethoxy-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: Contains methoxy groups instead of nitro groups, leading to different chemical and biological properties.
1,5-Dinitro-deca-hydro-naphthalene: Another nitroaromatic compound with different substitution patterns, affecting its reactivity and applications.
Properties
CAS No. |
92293-63-5 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1,1,4,4-tetramethyl-5,7-dinitro-2,3-dihydronaphthalene |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)5-6-14(3,4)12-10(13)7-9(15(17)18)8-11(12)16(19)20/h7-8H,5-6H2,1-4H3 |
InChI Key |
RYPVKAIVQBMDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















